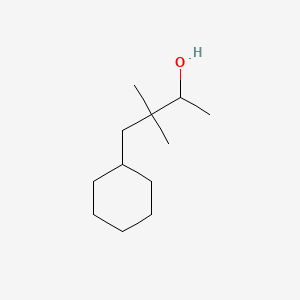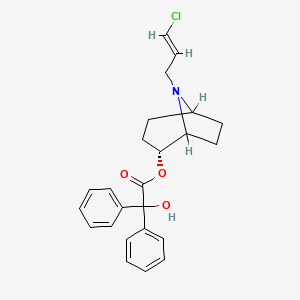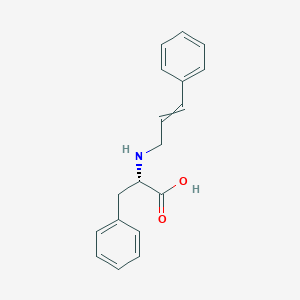
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine is a compound that features a phenylprop-2-en-1-yl group attached to the amino acid L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine typically involves the reaction of cinnamyl alcohol with L-phenylalanine under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. For instance, cinnamyl alcohol (100 mg, 0.75 mmol) can be reacted with N-methylaniline (53 mg, 0.50 mmol) in the presence of a palladium catalyst ([Pd(allyl)Cl]2, 4.5 mg, 0.0125 mmol) and a base such as potassium carbonate (207 mg, 1.5 mmol) in a degassed TPGS-M-PEG-750 solution. The reaction is typically carried out under an inert atmosphere (argon) and stirred vigorously for 20 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification process often involves techniques such as flash chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylprop-2-en-1-yl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant activity.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to exhibit anticonvulsant activity by interacting with neurotransmitter receptors and ion channels .
Comparación Con Compuestos Similares
Similar Compounds
N-(trans)-3-Phenylprop-2-en-1-yl derivatives: These compounds share a similar structural motif and have been studied for their anticonvulsant properties.
Cinnamyl derivatives: Compounds with a cinnamyl group exhibit similar reactivity and applications in organic synthesis.
Uniqueness
N-(3-Phenylprop-2-en-1-yl)-L-phenylalanine is unique due to its combination of a phenylprop-2-en-1-yl group with L-phenylalanine, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Propiedades
Número CAS |
67354-62-5 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
(2S)-3-phenyl-2-(3-phenylprop-2-enylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO2/c20-18(21)17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-12,17,19H,13-14H2,(H,20,21)/t17-/m0/s1 |
Clave InChI |
KCBJUNHHELVBHP-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC=CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NCC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
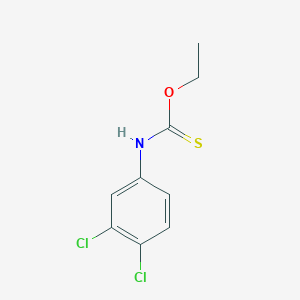

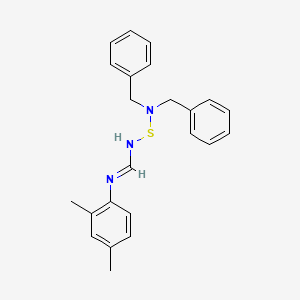

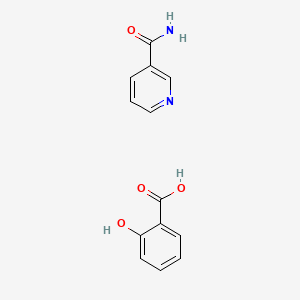


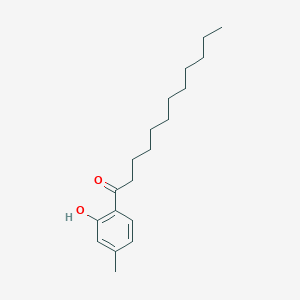
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
